molecular formula C22H20N4O B2765845 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide CAS No. 862810-21-7

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide

Cat. No.: B2765845
CAS No.: 862810-21-7
M. Wt: 356.429
InChI Key: VBAWUBQNOLUTFW-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide is a heterocyclic organic compound featuring an imidazo[1,2-a]pyrimidine core fused to a substituted phenyl group and a 3,4-dimethylbenzamide moiety. The imidazo[1,2-a]pyrimidine scaffold is notable for its aromaticity and electron-rich nature, which facilitates interactions with biological targets such as enzymes or receptors. The 3,4-dimethylbenzamide substituent may enhance lipophilicity and influence binding specificity.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-5-8-18(11-16(14)3)21(27)24-19-12-17(7-6-15(19)2)20-13-26-10-4-9-23-22(26)25-20/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAWUBQNOLUTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide typically involves a multi-step process. One common method includes the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide. This reaction is often carried out in a green solvent like PEG-400. The resulting imidazolyl chalcones are then reacted with 1H-benzimidazol-2-amine to afford the desired pyrimido[1,2-a]benzimidazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in THF/water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences and Implications

In contrast, the pyrido[2,3-d]pyrimidine core in Compound 5a () has additional oxygen atoms, increasing polarity and hydrogen-bonding capacity .

Substituent Effects: The 3,4-dimethylbenzamide group in the target compound likely enhances membrane permeability due to its lipophilic methyl groups. Conversely, the carbohydrazide in Compound 5a may confer antimicrobial activity through metal coordination or hydrogen bonding . This contrasts with the target compound’s benzamide, which lacks such heteroatoms .

Synthetic Routes :

  • Compound 5a () employs a 12-hour reflux, typical for carbohydrazide formation. The target compound’s synthesis might require similar conditions but with different starting materials (e.g., coupling reagents for benzamide attachment).
  • The Schiff base in ’s compound forms via a milder condensation reaction, highlighting the versatility of imidazo[1,2-a]pyrimidine derivatives in modular synthesis .

Research Findings and Inferences

  • Benzamide derivatives are known to target ATP-binding pockets in kinases, whereas carbohydrazides () often exhibit antimicrobial effects .
  • Electronic Properties : Quantum chemical studies on the Schiff base derivative () revealed distinct HOMO/LUMO distributions influenced by the thiophene group. The target compound’s 3,4-dimethylbenzamide may similarly modulate electron density, affecting binding kinetics .
  • Solubility and Bioavailability : The methyl groups in the target compound likely improve lipophilicity compared to the polar carbohydrazide () or the Schiff base (). This could enhance blood-brain barrier penetration or oral bioavailability.

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide is a compound within the imidazopyrimidine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4, with a molecular weight of 358.44 g/mol. Its complex structure includes both imidazole and pyrimidine rings, contributing to its biological activity.

Primary Target

The primary biological target for this compound is Cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid.

Mode of Action

As a COX-2 inhibitor , this compound reduces inflammation by decreasing prostaglandin biosynthesis. Studies have shown that it exhibits selective inhibition of COX-2 over COX-1, which is significant for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits COX-2 activity with an IC50 value in the low micromolar range. This indicates a strong affinity for the target enzyme .

In Vivo Studies

Animal models have confirmed the anti-inflammatory effects of this compound. For instance, in carrageenan-induced paw edema models in rats, administration resulted in a significant reduction in swelling compared to control groups .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
COX-2 InhibitionSelectively inhibits COX-2 enzyme
Anti-inflammatory EffectsReduces inflammation in animal models
Anticancer PotentialExhibits cytotoxicity against cancer cell lines
Antimicrobial ActivityShows activity against specific bacterial strains

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of this compound:

  • Anti-inflammatory Research : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anti-inflammatory properties through COX-2 inhibition .
  • Cancer Research : Another investigation found that this compound demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : Research indicated that it possesses antimicrobial properties against Gram-positive bacteria, highlighting its versatility as a lead compound for drug development .

Q & A

Q. What are the established synthetic methodologies for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4-dimethylbenzamide, and what key intermediates are involved?

The compound is synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A common approach involves forming the pyrimidine ring by reacting 2-aminoimidazole derivatives with carbonyl-containing intermediates (e.g., 4-hydroxy-6-methylpyran-2-one). Key intermediates include substituted phenylamines and benzamide precursors. Multi-step protocols often employ polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ to facilitate cyclization and amide bond formation .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic protons and substituent positions. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. X-ray crystallography may be used for crystalline form characterization, particularly when studying polymorphism or salt forms .

Q. What biological activities are associated with imidazo[1,2-a]pyrimidine derivatives, and how might they relate to this compound?

Imidazo[1,2-a]pyrimidines exhibit anxiolytic, cardiovascular, analgesic, and anticancer properties. The benzamide moiety in this compound may enhance binding to enzymatic targets like cyclooxygenase (COX) or tyrosine kinases. Preliminary in vitro studies suggest potential activity against cancer cell lines, though target specificity requires further validation .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

Enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) and cell-based viability assays (e.g., MTT on HeLa or MCF-7 lines for anticancer screening) are standard. For antimicrobial studies, microdilution assays against fungal/bacterial strains (e.g., Candida albicans) can be employed .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound under laboratory conditions?

Optimization strategies include:

  • Solvent selection : Dichloromethane or ethanol for improved solubility of intermediates.
  • Catalyst use : Trimethyl aluminum (Me₃Al) enhances amide coupling efficiency.
  • Temperature control : Reflux conditions (70–100°C) for cyclization steps.
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures .

Q. How can conflicting data in biological activity studies be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity, incubation times). To address this:

  • Use orthogonal assays (e.g., fluorescence polarization alongside enzymatic assays).
  • Standardize protocols (e.g., consistent ATP concentrations in kinase assays).
  • Validate results with structural analogs to isolate pharmacophore contributions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Substituent variation : Modify the benzamide group (e.g., introduce methoxy or halogen groups) to assess bioactivity shifts.
  • Scaffold hopping : Replace imidazo[1,2-a]pyrimidine with triazolo-pyrimidine or pyrazolo[3,4-d]pyrimidine cores.
  • Molecular docking : Predict binding modes using crystallographic data of target proteins (e.g., VEGFR or CDK2) .

Q. What challenges arise in resolving polymorphic forms of this compound, and how are they addressed?

Polymorphism affects solubility and bioavailability. Techniques include:

  • Differential scanning calorimetry (DSC) : Identify thermal transitions unique to each form.
  • Powder X-ray diffraction (PXRD) : Compare crystalline lattice parameters.
  • Solvent-mediated crystallization : Screen solvents (e.g., acetonitrile vs. ethyl acetate) to isolate stable polymorphs .

Methodological Considerations Table

Research AspectRecommended TechniquesKey ParametersReferences
Synthesis Condensation reactions, column chromatographySolvent (DMF, CH₂Cl₂), catalyst (K₂CO₃, Me₃Al)
Characterization NMR, HPLC, MSDeuterated solvents (DMSO-d₆), C18 columns
Biological Assays MTT, microdilution, kinase inhibitionCell density (1×10⁴ cells/well), IC₅₀ calculation
Polymorphism PXRD, DSCHeating rate (10°C/min), solvent polarity

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